Methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate
Overview
Description
Methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate: is a chemical compound belonging to the thiazole class, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound has garnered interest in various scientific fields due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as methylamine, thiazole derivatives, and carboxylic acid derivatives.
Reaction Conditions: The reaction conditions often involve heating the reactants in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the thiazole ring.
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions to achieve high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, such as halides or alkyl groups
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones
Reduction Products: Amines or alcohols
Substitution Products: Derivatives with different functional groups
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a ligand in biochemical studies, interacting with various enzymes and receptors. Medicine: Industry: Utilized in the production of agrochemicals and dyes due to its versatile chemical properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism depends on the specific application, but generally involves binding to active sites or allosteric sites, modulating biological processes.
Comparison with Similar Compounds
Methyl 3-methyl-5-(methylamino)-1H-imidazole-4-carboxylate
Methyl 3-methyl-5-(methylamino)-1,2,4-triazole-4-carboxylate
Uniqueness: Compared to similar compounds, Methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate has a distinct thiazole ring, which imparts unique chemical reactivity and biological activity.
This compound in various scientific and industrial applications, showcasing its versatility and potential for future research and development.
Properties
IUPAC Name |
methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-4-5(7(10)11-3)6(8-2)12-9-4/h8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLKZVUEMDJSJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C(=O)OC)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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